

A Technical Guide to Amino-PEG23-acid: Structure, Properties, and Applications in Bioconjugation

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Compound of Interest

Compound Name: Amino-PEG23-acid

Cat. No.: B1192113

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Amino-PEG23-acid is a heterobifunctional, monodisperse polyethylene glycol (PEG) linker that has emerged as a critical tool in bioconjugation, drug delivery, and diagnostics. Its structure features a terminal primary amine group and a terminal carboxylic acid group, separated by a hydrophilic chain of 23 ethylene glycol units. This distinct architecture allows for the sequential or orthogonal conjugation of two different molecules, providing precise control over the assembly of complex bioconjugates.

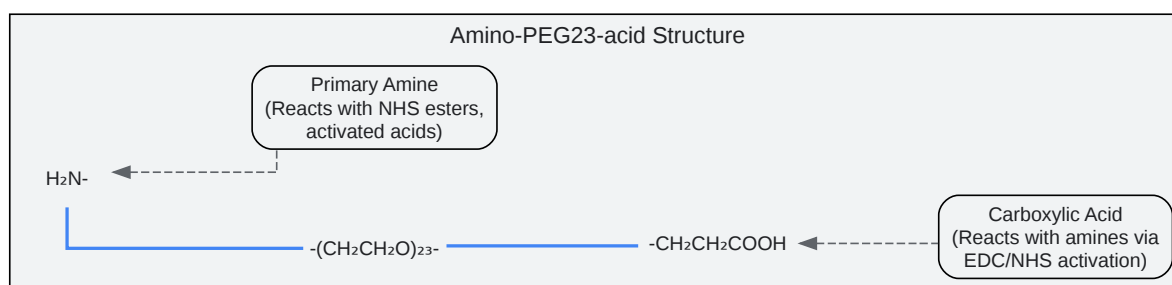
The extensive PEG spacer enhances the solubility and stability of the resulting conjugates, reduces steric hindrance, and can decrease the immunogenicity of attached molecules like proteins or peptides.^{[1][2]} These properties make **Amino-PEG23-acid** particularly valuable in the development of advanced therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), as well as in the functionalization of surfaces and nanoparticles.^{[2][3][4]}

Core Structure and Chemical Properties

The fundamental structure of **Amino-PEG23-acid** consists of a primary amine ($\text{H}_2\text{N}-$) and a carboxylic acid ($-\text{COOH}$) functional group at opposite ends of a 23-unit polyethylene glycol

chain.

- IUPAC Name: 1-amino-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,60,63,66,69-tricosaoxadoheptacontan-72-oic acid
- Functional Groups:
 - Amine Group (-NH₂): A primary amine that readily reacts with activated esters (like NHS esters), carboxylic acids (in the presence of carbodiimides), and carbonyls (aldehydes, ketones). This reaction is most efficient at a pH range of 7-9.
 - Carboxylic Acid Group (-COOH): Can be activated by carbodiimides such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to react with primary amines, forming stable amide bonds. This activation step is most effective in acidic conditions (pH 4.5-6.0).
- PEG Spacer: The 23-unit PEG chain provides a long, flexible, and hydrophilic spacer, which is crucial for improving the pharmacokinetic properties of bioconjugates.



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Figure 1: Chemical Structure of **Amino-PEG23-acid**.

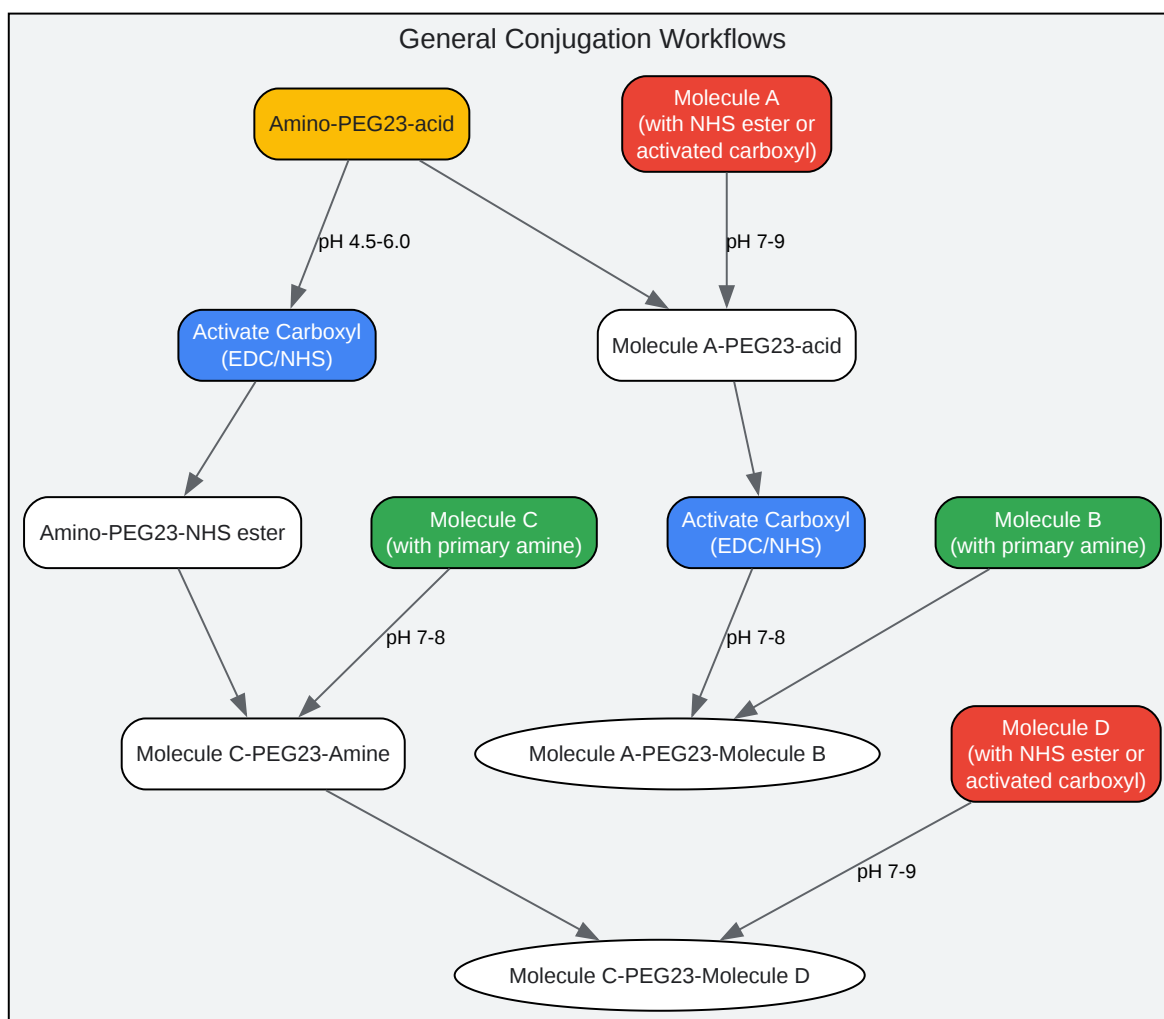
The quantitative properties of **Amino-PEG23-acid** are summarized below. Data is aggregated from various commercial suppliers and may exhibit slight batch-to-batch variability.

Property	Value	Reference(s)
Chemical Formula	C ₄₉ H ₉₉ NO ₂₅	
Molecular Weight (MW)	~1102.3 g/mol	
Exact Mass	1101.6506	
CAS Number	196936-04-6	
Purity	Typically ≥95%	
Appearance	White to off-white powder or low-melting solid	
Storage Conditions	Short term (days to weeks) at 0-4°C; Long term (months to years) at -20°C. Store desiccated.	
Elemental Analysis	C: 53.39%; H: 9.05%; N: 1.27%; O: 36.29%	

Experimental Protocols and Reaction Mechanisms

Amino-PEG23-acid is a versatile linker that can be used in various conjugation strategies. The choice of protocol depends on which functional group of the linker is reacted first and the nature of the molecules to be conjugated (e.g., proteins, peptides, small molecule drugs).

The dual reactivity of the linker allows for two primary conjugation pathways, enabling the creation of complex molecular architectures.



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Figure 2: Dual reactivity workflows for **Amino-PEG23-acid**.

This protocol describes the activation of the carboxylic acid end of **Amino-PEG23-acid** to conjugate it to a molecule containing a primary amine (e.g., a protein, peptide, or small molecule).

Materials:

- **Amino-PEG23-acid**
- Amine-containing molecule (e.g., Protein-NH₂)
- EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- N-hydroxysuccinimide (NHS) or Sulfo-NHS
- Activation Buffer: 0.1 M MES, pH 4.5-6.0
- Coupling Buffer: 1X PBS, pH 7.2-7.5
- Quenching Buffer: 1 M Tris-HCl, pH 7.5, or 1 M Hydroxylamine
- Anhydrous DMSO or DMF
- Purification system (e.g., desalting column, dialysis cassettes)

Procedure:

- Reagent Preparation: Equilibrate all reagents to room temperature before use. Prepare a stock solution of **Amino-PEG23-acid** (e.g., 100 mg/mL) in anhydrous DMSO or DMF. Prepare fresh stock solutions of EDC (e.g., 10 mg/mL) and NHS (e.g., 10 mg/mL) in Activation Buffer.
- Activation of Carboxylic Acid:
 - Dissolve **Amino-PEG23-acid** in Activation Buffer.
 - Add a 1.2 to 2-fold molar excess of EDC, followed by a 1.2 to 2-fold molar excess of NHS to the linker solution.

- Incubate the reaction for 15-30 minutes at room temperature to form the NHS-activated PEG linker.
- Conjugation to Amine:
 - Dissolve the amine-containing molecule in Coupling Buffer.
 - Immediately add the freshly activated Amino-PEG23-NHS ester solution to the amine-containing molecule solution. The molar ratio of linker to the target molecule may need to be optimized (a 5-20 fold molar excess of linker is a common starting point for protein labeling).
 - Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
- Quenching: Stop the reaction by adding Quenching Buffer to a final concentration of 10-50 mM. Incubate for 15 minutes. This step hydrolyzes any unreacted NHS esters.
- Purification: Remove excess linker and byproducts by dialysis, size-exclusion chromatography (SEC), or using a desalting column equilibrated with a suitable storage buffer (e.g., PBS).

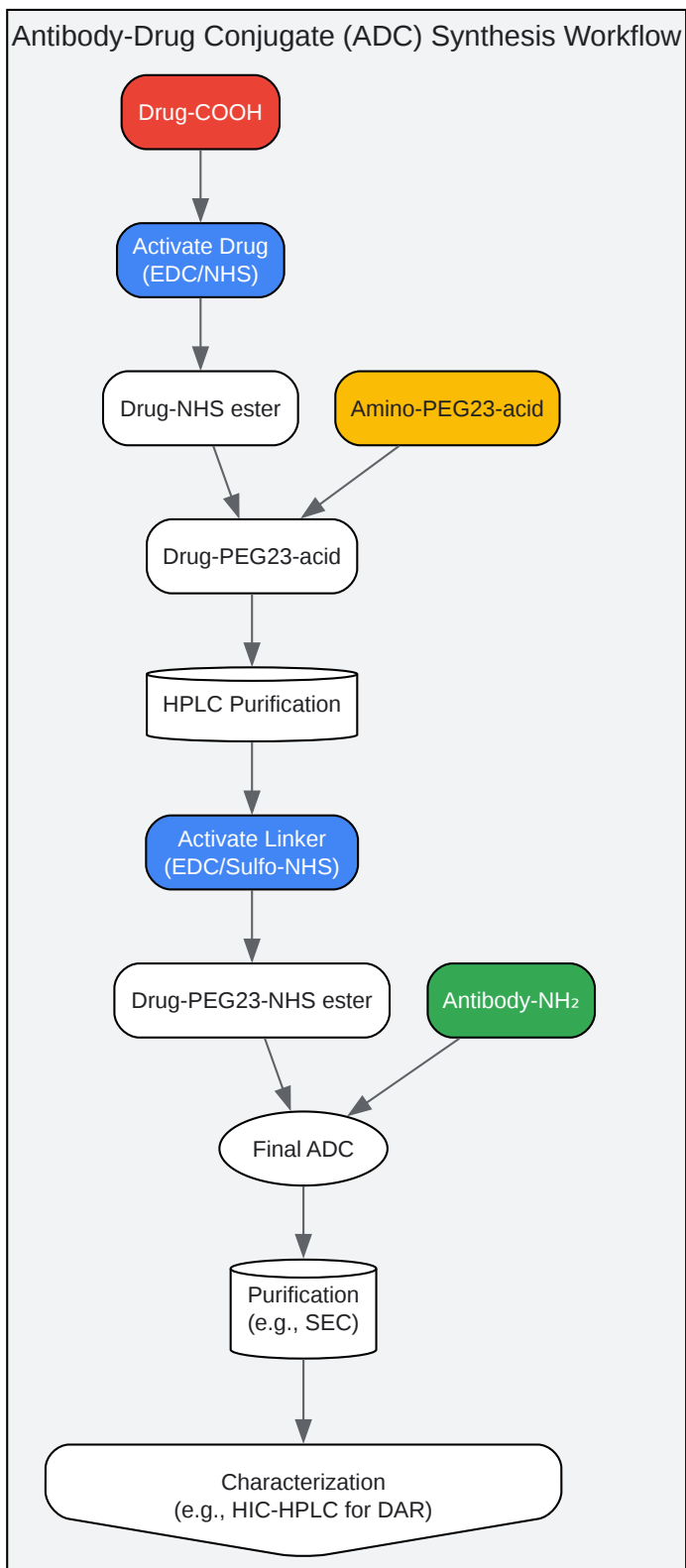
This protocol outlines a common strategy for creating an ADC, where a small molecule drug is first attached to the linker, which is then conjugated to an antibody.

Step A: Conjugation of Drug to **Amino-PEG23-acid**

- Drug Activation: If the drug (Molecule A) contains a carboxylic acid, activate it with EDC/NHS as described in Protocol 1 (Step 2).
- Linker Conjugation: Add **Amino-PEG23-acid** (dissolved in an appropriate solvent like DMF) to the activated drug solution. The amine end of the linker will react with the activated drug.
- Reaction and Purification: Allow the reaction to proceed at room temperature for several hours to overnight. Monitor progress by LC-MS. Purify the resulting Drug-PEG23-acid conjugate using reverse-phase HPLC.

Step B: Conjugation of Drug-Linker to Antibody

- **Antibody Preparation:** Buffer exchange the target antibody into a conjugation-compatible buffer (e.g., PBS, pH 7.4-8.0) at a concentration of 5-10 mg/mL.
- **Drug-Linker Activation:** Activate the carboxylic acid of the purified Drug-PEG23-acid conjugate using EDC and Sulfo-NHS in DMSO.
- **Antibody Conjugation:** Add the activated Drug-PEG23-acid solution to the antibody solution. Ensure the final concentration of organic solvent (e.g., DMSO) is low (typically <10% v/v) to maintain antibody stability.
- **Incubation and Purification:** Incubate for 2 hours at room temperature. Purify the final ADC using desalting columns or SEC to remove unconjugated drug-linker.
- **Characterization:** Characterize the ADC to determine the final protein concentration (e.g., by UV-Vis at 280 nm) and the drug-to-antibody ratio (DAR), often measured by Hydrophobic Interaction Chromatography (HIC)-HPLC.



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- To cite this document: BenchChem. [A Technical Guide to Amino-PEG23-acid: Structure, Properties, and Applications in Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192113#what-is-the-structure-of-amino-peg23-acid]

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